Cas no 121193-91-7 (2-(Naphthalen-1-yl)pyrrolidine)

2-(Naphthalen-1-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a naphthalen-1-yl group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The naphthalene moiety enhances aromatic interactions, while the pyrrolidine ring offers conformational flexibility, facilitating its use in ligand design and catalysis. Its well-defined molecular framework is advantageous for studying structure-activity relationships in medicinal chemistry. The compound’s stability and synthetic accessibility further contribute to its utility in developing novel bioactive molecules or functional materials. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2-(Naphthalen-1-yl)pyrrolidine structure
121193-91-7 structure
Product Name:2-(Naphthalen-1-yl)pyrrolidine
CAS No:121193-91-7
MF:C14H15N
MW:197.275603532791
MDL:MFCD02663484
CID:63541
PubChem ID:249758
Update Time:2025-06-09

2-(Naphthalen-1-yl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 2-(Naphthalen-1-yl)pyrrolidine
    • 2-(1-naphthalenyl)Pyrrolidine
    • 2-naphthalen-1-ylpyrrolidine
    • 2-NAPHTHALEN-1-YL-PYRROLIDINE HYDROCHLORIDE
    • 2-naphthalen-1-yl-pyrrolidine
    • 2-(a-Naphthyl)pyrrolidine
    • 2-(1-NAPHTHYL)PYRROLIDINE
    • BB 0249520
    • 121193-91-7
    • N12377
    • STK893631
    • FT-0642961
    • AKOS000154761
    • SCHEMBL4149119
    • BBL020925
    • FEJHFYHZVJWOOE-UHFFFAOYSA-N
    • DTXSID30290391
    • Z285198402
    • MFCD02663484
    • AKOS016343686
    • A891849
    • FS-1993
    • EN300-54200
    • (+/-)-2-(naphthalen-1-yl)pyrrolidine
    • SY173612
    • DB-021405
    • MDL: MFCD02663484
    • Inchi: 1S/C14H15N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8,14-15H,4,9-10H2
    • InChI Key: FEJHFYHZVJWOOE-UHFFFAOYSA-N
    • SMILES: N1CCCC1C1=CC=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 197.12000
  • Monoisotopic Mass: 197.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.078 g/cm3
  • Boiling Point: 376.7°Cat760mmHg
  • Flash Point: 181.6°C
  • Refractive Index: 1.617
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 12.03000
  • LogP: 3.59310

2-(Naphthalen-1-yl)pyrrolidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(Naphthalen-1-yl)pyrrolidine Suppliers

Amadis Chemical Company Limited
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(CAS:121193-91-7)2-(Naphthalen-1-yl)pyrrolidine
Order Number:A891849
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:38
Price ($):260.0
Email:sales@amadischem.com

Additional information on 2-(Naphthalen-1-yl)pyrrolidine

Introduction to 2-(Naphthalen-1-yl)pyrrolidine (CAS No: 121193-91-7)

2-(Naphthalen-1-yl)pyrrolidine, identified by its Chemical Abstracts Service (CAS) number 121193-91-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of naphthyl-substituted pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural motif of 2-(Naphthalen-1-yl)pyrrolidine combines the aromatic stability of the naphthalene ring with the nitrogen-containing pyrrolidine scaffold, creating a molecule with unique electronic and steric properties that make it a valuable scaffold for drug discovery.

The synthesis of 2-(Naphthalen-1-yl)pyrrolidine typically involves multi-step organic reactions, often starting from commercially available precursors such as naphthalene and pyrrolidine derivatives. Advanced synthetic methodologies, including cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, have been employed to construct the carbon-nitrogen bond between the naphthalene and pyrrolidine units. These synthetic approaches highlight the compound's versatility and the synthetic chemist's ability to manipulate complex molecular architectures.

In recent years, 2-(Naphthalen-1-yl)pyrrolidine has been explored as a key intermediate in the development of novel pharmaceutical agents. Its structural features suggest potential interactions with biological targets such as enzymes and receptors, making it a promising candidate for modulating various physiological processes. Research has demonstrated that derivatives of 2-(Naphthalen-1-yl)pyrrolidine exhibit inhibitory activity against several enzymes implicated in inflammatory and metabolic disorders. For instance, studies have shown that certain analogs of this compound can inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in pain and inflammation.

Moreover, the naphthalene moiety in 2-(Naphthalen-1-yl)pyrrolidine contributes to its ability to engage in hydrophobic interactions within biological membranes, which is a critical factor for drug efficacy. This property has been exploited in the design of small-molecule inhibitors targeting membrane-bound receptors. Recent advancements in computational chemistry have further facilitated the optimization of 2-(Naphthalen-1-yl)pyrrolidine derivatives by predicting their binding affinities andADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. These computational tools have enabled researchers to design more potent and selective drug candidates with improved pharmacokinetic profiles.

The pharmaceutical industry has shown particular interest in 2-(Naphthalen-1-yl)pyrrolidine due to its potential as a scaffold for antineoplastic agents. Preliminary studies have indicated that certain derivatives exhibit inhibitory effects on kinases involved in cancer cell proliferation. The nitrogen-containing pyrrolidine ring provides a hydrogen bond acceptor site, which can interact with key residues in kinase active sites, leading to reduced enzymatic activity. This mechanism has been investigated further through X-ray crystallography studies, which have revealed detailed insights into the binding modes of these compounds with target kinases.

Additionally, 2-(Naphthalen-1-yl)pyrrolidine has been explored in the context of central nervous system (CNS) disorders. Its ability to cross the blood-brain barrier has made it an attractive candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has focused on identifying analogs that can modulate neurotransmitter systems or inhibit pathological protein aggregation associated with these conditions. The structural flexibility of 2-(Naphthalen-1-yl)pyrrolidine allows for modifications that can fine-tune its pharmacological properties, making it a versatile tool for CNS drug discovery.

The role of 2-(Naphthalen-1-yl)pyrrolidine in medicinal chemistry is further underscored by its utility as a building block for more complex drug candidates. By incorporating additional functional groups or appending different substituents to the pyrrolidine or naphthalene moieties, chemists can generate libraries of compounds with tailored biological activities. High-throughput screening (HTS) techniques have been employed to rapidly assess the efficacy of these derivatives against various disease-related targets. This approach has led to the identification of several promising lead compounds that are now undergoing further optimization.

The environmental impact and sustainability considerations are also important aspects when evaluating compounds like 2-(Naphthalen-1-yl)pyrролидин (CAS No: 121193-91). Green chemistry principles have been applied to improve synthetic routes, reducing waste and minimizing hazardous reagents. Solvent selection and reaction conditions have been optimized to enhance atom economy and energy efficiency. These efforts align with broader industry initiatives aimed at developing environmentally friendly pharmaceutical processes.

In conclusion, 2-(Naphthalen - 1 - yl ) py rro lid ine(CAS No: 121193 - 91 - 7 ) is a structurally interesting compound with significant potential in pharmaceutical research . Its unique combination of aromatic stability , nitrogen-rich heterocycle ,and diverse functionalization possibilities makes it an invaluable scaffold for drug discovery . Ongoing research continues to uncover new therapeutic applications , while advancements in synthetic methodologies ensure efficient production . As our understanding of biological targets evolves , so too will our ability to harness compounds like 2 - ( N aph tha l en - 1 - yl ) p y r ro l id ineto develop novel treatments for human diseases . p >

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Amadis Chemical Company Limited
(CAS:121193-91-7)2-(Naphthalen-1-yl)pyrrolidine
A891849
Purity:99%
Quantity:1g
Price ($):260.0
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